![molecular formula C8H12N2O2 B3376131 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1172234-67-1](/img/structure/B3376131.png)
3-(3-methyl-1H-pyrazol-1-yl)butanoic acid
Overview
Description
“3-(3-methyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 . It is used in various scientific research applications due to its unique properties. It is particularly useful in areas such as drug discovery, organic synthesis, and catalysis.
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group has been achieved through intermediate derivatization methods (IDMs) . For example, in a study aimed at enhancing the potency of the herbicide quinclorac, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 24 bonds, comprising 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 168.2 .Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)butanoic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of GABA receptors. This has potential implications for the treatment of anxiety and other neurological disorders. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is not fully understood, but it is believed to modulate the activity of GABA receptors by binding to a specific site on the receptor. This leads to an increase in the activity of the receptor, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic effects, which may be related to its modulation of GABA receptors. This compound has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer effects in cell culture studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid in lab experiments is its specificity for GABA receptors, which allows for targeted modulation of this receptor. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a potentially useful research tool. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for 3-(3-methyl-1H-pyrazol-1-yl)butanoic acid research. One area of research is in the development of new drugs that target GABA receptors, which may have potential applications in the treatment of anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as cancer research. Finally, the development of new synthesis methods for this compound may lead to improved yields and easier purification, which could make it a more useful research tool.
properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-4-10(9-6)7(2)5-8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFURPCLAFNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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